molecular formula C12H10O2 B8712160 2-(3-Furanylmethyl)benzaldehyde

2-(3-Furanylmethyl)benzaldehyde

Cat. No.: B8712160
M. Wt: 186.21 g/mol
InChI Key: LSJSJBSVJONPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-(furan-3-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H10O2/c13-8-12-4-2-1-3-11(12)7-10-5-6-14-9-10/h1-6,8-9H,7H2

InChI Key

LSJSJBSVJONPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=COC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Compound 3b (0.5 mmol) in tetrahydrofuran (2 mL) at -78° C. under nitrogen was added n-butyllithium in hexane (0.5 mmol). After 30 minutes, a solution of N- formylpiperidine (0.55 mmol) in tetrahydrofuran (0.5 mL) was added dropwise at -78° C. The reaction mixture was stirred for 5 hours while allowing it to warm to -10° C. The reaction was quenched with saturated aqueous ammonium chloride (1 mL) and diluted with diethyl ether (10 mL). The aqueous phase was extracted with diethyl ether (2×10 mL) and the combined organic phases were washed with saturated aqueous ammonium chloride (3×5 mL) and brine and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (2:98) to afford Compound 3c as an oil (Rf =0.2).
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.55 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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